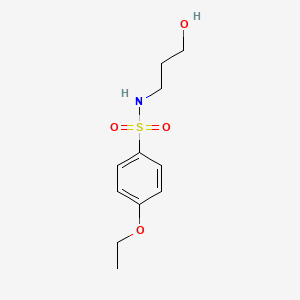

4-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide

Description

Historical Context and Evolution of Sulfonamide Chemistry

The story of sulfonamides began in the early 20th century within the German dye industry. mdpi.comnih.gov Chemists at Bayer AG were investigating coal-tar dyes for their potential therapeutic properties. mdpi.com This research led to the 1932 discovery of a red azo dye named Prontosil, which demonstrated remarkable antibacterial effects in mice. nih.govappchemical.commdpi.com A pivotal moment came when researchers at the Pasteur Institute in France discovered that Prontosil was metabolized in the body to a simpler, colorless compound called sulfanilamide (B372717), which was the actual active antibacterial agent. mdpi.com This discovery was significant because sulfanilamide had been synthesized in 1906 and its patent had expired, making it widely and inexpensively available. mdpi.com

The revelation of sulfanilamide's therapeutic power triggered a "sulfa craze" in the late 1930s, with hundreds of manufacturers producing various forms of sulfa drugs. mdpi.comnih.gov This period marked the dawn of the antibiotic era, as sulfonamides were the first broadly effective systemic antibacterial agents, predating penicillin's widespread use. mdpi.comnih.gov They played a crucial role during World War II, saving countless lives from wound infections. mdpi.comnih.gov The initial discovery spurred the synthesis of thousands of sulfanilamide derivatives, leading to formulations with improved efficacy and reduced toxicity. mdpi.com

Current Significance of Sulfonamide Architectures in Interdisciplinary Sciences

The importance of the sulfonamide scaffold extends far beyond its historical role as an antibacterial agent. Today, this versatile architectural element is integral to a multitude of interdisciplinary scientific fields. In medicinal chemistry, sulfonamide-containing compounds exhibit a wide spectrum of biological activities, including antiviral, antidiabetic, and anticancer properties. chiralen.comresearchgate.net They are key components in drugs targeting various conditions such as hypertension, inflammation, and even certain types of cancer by inhibiting enzymes like carbonic anhydrase. chiralen.comnih.gov

Beyond medicine, sulfonamides are valuable in organic synthesis and materials science. mdpi.comnih.gov The rigidity of the sulfonamide functional group often results in crystalline compounds, a property exploited for the derivatization and identification of amines. In materials science, sulfonamides are used in the development of dyes and plasticizers. mdpi.comnih.gov The continuous development of novel synthetic methodologies for creating sulfonamides underscores their enduring importance in contemporary chemical research. mdpi.com

Specific Focus on "4-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide" within Contemporary Sulfonamide Research

Within the vast family of sulfonamide derivatives, "this compound" has emerged as a compound of interest in modern chemical research. While extensive, peer-reviewed studies detailing its specific biological activities and applications are still developing, its chemical structure suggests potential for investigation in various research domains.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| CAS Number | 915889-45-1 |

| Molecular Formula | C₁₁H₁₇NO₄S |

| Molecular Weight | 259.32 g/mol |

The presence of the ethoxy group on the benzene (B151609) ring and the hydroxypropyl group on the sulfonamide nitrogen provides sites for potential biological interactions and further chemical modifications. The availability of this compound from chemical suppliers for research purposes indicates its role as a building block or a candidate for screening in drug discovery and materials science programs. mdpi.com The study of such specific derivatives is crucial for expanding the utility of the benzenesulfonamide (B165840) scaffold and uncovering new functionalities and applications. As research progresses, it is anticipated that the unique properties and potential applications of this compound will be further elucidated, contributing to the ever-evolving story of sulfonamide chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4S/c1-2-16-10-4-6-11(7-5-10)17(14,15)12-8-3-9-13/h4-7,12-13H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAHGYSAZKLMET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Mechanistic Pathways for the Derivatization of 4 Ethoxy N 3 Hydroxypropyl Benzenesulfonamide and Analogues

Established Methodologies for Benzenesulfonamide (B165840) Synthesis

The construction of the benzenesulfonamide scaffold can be achieved through several reliable synthetic strategies. These methods offer varying degrees of efficiency, substrate scope, and reaction conditions, catering to the diverse needs of synthetic chemists.

Direct Sulfonylation and Amidation Reactions

The most traditional and widely employed method for the synthesis of benzenesulfonamides involves a two-step process: the sulfonylation of an aromatic ring followed by amidation. The initial step typically involves the reaction of an activated aromatic compound with a sulfonating agent to form a benzenesulfonyl chloride. Subsequently, the sulfonyl chloride is reacted with an appropriate amine to furnish the desired sulfonamide.

A common approach to generate the sulfonyl chloride is the reaction of the corresponding arene with chlorosulfonic acid. This electrophilic aromatic substitution reaction is generally efficient for activated aromatic rings. The resulting sulfonyl chloride is then reacted with an amine in the presence of a base to neutralize the hydrogen chloride byproduct. This amidation step is typically robust and high-yielding. A facile and environmentally benign version of this synthesis has been described in which equimolar amounts of the amino compound and arylsulfonyl chloride are reacted in water with dynamic pH control, avoiding the use of organic bases and simplifying product isolation to filtration after acidification. organic-chemistry.org

Alternatively, benzenesulfonic acids or their sodium salts can be converted directly to sulfonamides under microwave irradiation, a method that has demonstrated good functional group tolerance and high yields. mdma.ch Another approach involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), tetrabutylammonium (B224687) chloride, and water, followed by reaction with an amine. mdma.ch

| Starting Material | Reagents | Intermediate | Product | Key Features |

| Arene | 1. Chlorosulfonic acid 2. Amine, Base | Arylsulfonyl chloride | Arylsulfonamide | Traditional, widely used method. |

| Thiol | 1. NCS, Bu4NCl, H2O 2. Amine | Arylsulfonyl chloride (in situ) | Arylsulfonamide | In situ generation of sulfonyl chloride. mdma.ch |

| Benzenesulfonic acid/salt | Amine, Microwave | - | Arylsulfonamide | Direct conversion, good functional group tolerance. mdma.ch |

Palladium-Catalyzed Cross-Coupling Approaches

In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur and nitrogen-sulfur bonds, offering alternative pathways to benzenesulfonamides. These methods often provide access to structures that are difficult to synthesize via traditional routes and can exhibit greater functional group tolerance.

One such approach involves the palladium-catalyzed synthesis of 2-aminobenzenesulfonic acids from benzothiazoles in good to excellent yields. ionike.com While this method yields the sulfonic acid, it represents a valuable strategy for constructing substituted benzenesulfonamide precursors. The development of palladium-catalyzed remote hydrosulfonamidation of alkenes provides a route to primary N-alkyl-N-(fluorosulfonyl)-carbamates, which can be further converted to N-alkyl sulfamides or amines.

Electrochemical and Green Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable methodologies. In the context of benzenesulfonamide synthesis, electrochemical and other "green" protocols are gaining traction.

Elucidation of Synthetic Routes to 4-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide and its Precursors

The synthesis of the target molecule, this compound, can be logically dissected into two key transformations: the introduction of the 4-ethoxy substituent onto the benzene (B151609) ring and the formation of the N-(3-hydroxypropyl) sulfonamide linkage.

Introduction of the 4-ethoxy Substituent

The 4-ethoxy group is a crucial feature of the target molecule. Its introduction is typically achieved at an early stage of the synthesis, often by utilizing a starting material that already contains this functionality. The most direct precursor for the sulfonamide formation is 4-ethoxybenzenesulfonyl chloride.

The synthesis of 4-ethoxybenzenesulfonyl chloride is commonly accomplished through the reaction of phenetole (B1680304) (ethoxybenzene) with chlorosulfonic acid. In a representative procedure, phenetole is dissolved in a suitable solvent like dichloromethane (B109758) (DCM) and cooled. Chlorosulfonic acid is then added dropwise at a low temperature (e.g., -5 °C). After the addition, the reaction mixture is allowed to warm to room temperature and stirred for a period to ensure complete reaction. The workup involves pouring the mixture into ice water, separating the organic layer, washing with aqueous base (such as sodium carbonate or sodium bicarbonate) and brine, followed by drying and evaporation of the solvent to yield the desired 4-ethoxybenzenesulfonyl chloride.

| Reactant | Reagent | Solvent | Temperature | Product | Yield |

| Phenetole | Chlorosulfonic acid | Dichloromethane (DCM) | -5 °C to room temperature | 4-ethoxybenzenesulfonyl chloride | ~60% |

Formation of the N-(3-hydroxypropyl) Linkage

With 4-ethoxybenzenesulfonyl chloride in hand, the final step is the formation of the sulfonamide bond by reaction with 3-amino-1-propanol. This is a standard nucleophilic substitution reaction at the sulfonyl group.

The reaction is typically carried out by dissolving 4-ethoxybenzenesulfonyl chloride in a suitable solvent, such as dichloromethane or tetrahydrofuran (B95107). 3-Amino-1-propanol is then added, often in the presence of a base like triethylamine (B128534) or pyridine, to scavenge the hydrochloric acid that is formed during the reaction. The reaction is usually stirred at room temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC). The workup procedure generally involves washing the reaction mixture with water and brine, drying the organic layer over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), and removing the solvent under reduced pressure to afford the crude product. Purification, if necessary, can be achieved by recrystallization or column chromatography to yield pure this compound.

An alternative approach for the N-alkylation of sulfonamides involves the use of alcohols as alkylating agents under catalytic conditions. For instance, an iron(II) chloride/potassium carbonate system can catalyze the N-alkylation of sulfonamides with benzylic alcohols through a "borrowing hydrogen" mechanism, producing water as the only byproduct. researchgate.net While this has been demonstrated for benzylic alcohols, its applicability to aliphatic alcohols like 3-hydroxypropanol would represent a greener alternative to the use of alkyl halides. Reductive amination of aldehydes with sulfonamides using reducing agents like sodium triacetoxyborohydride (B8407120) also provides a viable route to N-alkylated sulfonamides. ionike.com

Optimization of Reaction Conditions and Yields

The synthesis of N-substituted sulfonamides, such as this compound, typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. The optimization of reaction conditions is crucial for maximizing yield and purity. Key parameters that are often varied include temperature, solvent, and the presence of a base.

While specific optimization data for the synthesis of this compound is not extensively documented in publicly available literature, general principles of sulfonamide synthesis can be applied. For instance, in the synthesis of related benzenesulfonamides, reaction temperatures can influence the rate and efficiency of the reaction. One study on a three-component synthesis of dihydropyrimidinones noted that increasing the reaction temperature generally resulted in higher yields and shorter reaction times, though an optimal temperature was reached beyond which no significant improvement was observed.

The choice of solvent also plays a critical role. In the synthesis of various sulfonamides, solvents such as dichloromethane (CH2Cl2), acetonitrile, tetrahydrofuran (THF), and ethyl acetate (B1210297) have been explored. For the reductive amination of sulfonyl chlorides to sulfinamides, which shares mechanistic similarities with sulfonamide synthesis, dichloromethane was found to be a superior solvent, while acetonitrile, THF, and EtOAc resulted in poor yields. In another study focused on a sustainable protocol for sulfonamide synthesis, deep eutectic solvents (DESs) like choline (B1196258) chloride/glycerol and choline chloride/urea were utilized, achieving high yields at ambient temperature.

The following interactive data table illustrates hypothetical optimization parameters for the synthesis of a generic N-alkylated benzenesulfonamide, based on common findings in the literature. This data is for illustrative purposes to demonstrate the effect of different reaction conditions.

Mechanistic Investigations of Key Bond-Forming Reactions in Sulfonamide Synthesis

The formation of the sulfur-nitrogen bond is the pivotal step in sulfonamide synthesis. Mechanistic studies, including the analysis of reaction intermediates and transition states, provide valuable insights into this process.

The reaction between a sulfonyl chloride and an amine is generally believed to proceed through a nucleophilic substitution mechanism at the sulfur atom. Theoretical calculations and kinetic studies of related systems support a concerted SN2-type mechanism. In this pathway, the amine attacks the electrophilic sulfur atom, leading to a transition state where the nitrogen-sulfur bond is forming concurrently with the breaking of the sulfur-chlorine bond.

Computational studies on the reaction of sulfonyl halides with N-silylamines have shown that the formation of an intermediate adduct is possible. From this adduct, the elimination of a silyl (B83357) halide leads to the final sulfonamide product. Alternatively, a direct SN2-type mechanism where the adduct represents the transition state is also conceivable. The exothermicity of the reaction, particularly with sulfonyl fluorides, suggests that the process is kinetically controlled.

Kinetic solvent isotope effect studies on the solvolysis of 4-X-benzenesulfonyl chlorides have been used to probe the nature of the transition state. Variations in the isotope effect with different substituents on the benzene ring provide information about the degree of bond making and bond breaking in the transition state.

Catalysis can play a crucial role in controlling the regioselectivity of the sulfonylation reaction, especially when the amine substrate contains multiple nucleophilic sites, such as in amino alcohols. In the case of 3-amino-1-propanol, both the amino and hydroxyl groups are potential sites for reaction with 4-ethoxybenzenesulfonyl chloride.

While specific catalytic systems for the regioselective N-sulfonylation of 3-amino-1-propanol with 4-ethoxybenzenesulfonyl chloride are not prominently reported, related methodologies offer insights. For instance, copper-catalyzed protocols have been developed for the regioselective sulfonylation of ortho-aminophenols. In these reactions, a sulfonyl radical is generated and directed to a specific position on the aromatic ring.

Furthermore, transition metal catalysts, such as those based on manganese, have been employed for the N-alkylation of sulfonamides using alcohols as alkylating agents. This "borrowing hydrogen" approach involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the sulfonamide to form an imine, followed by reduction to the N-alkylated product. While this is a derivatization strategy rather than the initial sulfonamide formation, it highlights the potential of catalysis to control reactivity at the nitrogen atom of the sulfonamide. The choice of catalyst and ligands can influence the efficiency and selectivity of such transformations. For example, in the enantioselective N-alkylation of aliphatic amines, chiral tridentate anionic ligands in conjunction with a copper catalyst have proven effective.

Advanced Spectroscopic and Structural Characterization of 4 Ethoxy N 3 Hydroxypropyl Benzenesulfonamide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and configuration of atoms within the molecule.

Proton (¹H) NMR Spectral Analysis for Connectivity and Environment

The ¹H NMR spectrum of 4-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide provides a precise map of the proton environments. The chemical shift (δ) of each proton signal indicates its electronic environment, the integration value corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of adjacent protons, thus establishing connectivity.

The spectrum is characterized by distinct signals corresponding to the ethoxy group, the para-substituted benzene (B151609) ring, and the N-(3-hydroxypropyl) side chain. The aromatic protons typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons of the ethoxy group present as a quartet and a triplet. The propyl chain protons exhibit more complex splitting patterns, appearing as triplets and a quintet (or multiplet), reflecting their coupling with adjacent methylene (B1212753) groups. The protons on the nitrogen and oxygen atoms (N-H and O-H) may appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to SO₂) | 7.75 | Doublet | 2H |

| Aromatic (ortho to OEt) | 6.95 | Doublet | 2H |

| O-CH₂ (ethoxy) | 4.10 | Quartet | 2H |

| N-CH₂ | 3.05 | Triplet | 2H |

| C-CH₂-C | 1.70 | Quintet | 2H |

| O-CH₂ (propyl) | 3.55 | Triplet | 2H |

| CH₃ (ethoxy) | 1.40 | Triplet | 3H |

| N-H | Variable | Broad Singlet | 1H |

Carbon-13 (¹³C) NMR and 2D NMR Techniques for Backbone and Side Chain Assignments

Complementing the proton data, ¹³C NMR spectroscopy details the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating the type of carbon (aliphatic, aromatic, attached to a heteroatom, etc.). The molecule is expected to show 11 distinct signals in its broadband-decoupled ¹³C NMR spectrum, corresponding to its 11 unique carbon atoms.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental for unambiguous assignment of all proton and carbon signals. An HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. An HMBC experiment, on the other hand, reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for confirming the connectivity between different functional groups, such as linking the propyl chain to the sulfonamide nitrogen and identifying the positions of the substituents on the aromatic ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-S | 131.5 |

| Aromatic C-H (ortho to SO₂) | 129.0 |

| Aromatic C-H (ortho to OEt) | 114.5 |

| Aromatic C-O | 162.5 |

| O-CH₂ (ethoxy) | 64.0 |

| CH₃ (ethoxy) | 14.5 |

| N-CH₂ | 43.0 |

| C-CH₂-C | 32.5 |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Hydrogen Bonding Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. A broad band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with its breadth suggesting intermolecular hydrogen bonding. The N-H stretch of the sulfonamide group typically appears in a similar region, around 3300-3200 cm⁻¹. The presence of the sulfonyl group (SO₂) is confirmed by two strong, characteristic stretching bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric). Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy and propyl groups is observed just below 3000 cm⁻¹. The C-O stretching of the ether and alcohol groups would also be present in the fingerprint region (1250-1000 cm⁻¹).

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol | 3500 - 3200 (Broad) |

| N-H Stretch | Sulfonamide | 3300 - 3200 |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 |

| Aliphatic C-H Stretch | -CH₂, -CH₃ | 2980 - 2850 |

| Asymmetric SO₂ Stretch | Sulfonyl | 1350 - 1300 |

| Symmetric SO₂ Stretch | Sulfonyl | 1160 - 1140 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₇NO₄S), the calculated monoisotopic mass is 259.0878 Da. HRMS analysis would be expected to detect the protonated molecular ion [M+H]⁺ at m/z 260.0956 or other adducts like the sodium adduct [M+Na]⁺ at m/z 282.0776.

Furthermore, analysis of the fragmentation patterns in the mass spectrum (MS/MS) provides evidence for the molecule's structure. Key fragmentation pathways for this compound would likely involve:

Cleavage of the S-N bond, a common fragmentation for sulfonamides, leading to fragments corresponding to the 4-ethoxybenzenesulfonyl moiety (m/z 185.02) and the protonated N-(3-hydroxypropyl)amine side chain.

Loss of the entire N-(3-hydroxypropyl) group.

Fragmentation within the propyl chain, such as the loss of water (H₂O) from the alcohol.

Table 4: Predicted HRMS Fragments for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₁H₁₈NO₄S]⁺ | 260.0956 | Protonated Molecular Ion |

| [M+Na]⁺ | [C₁₁H₁₇NNaO₄S]⁺ | 282.0776 | Sodium Adduct |

| [C₈H₉O₃S]⁺ | [C₈H₉O₃S]⁺ | 185.0272 | 4-ethoxybenzenesulfonyl cation |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would reveal exact bond lengths, bond angles, and torsion angles, defining the molecule's conformation.

For sulfonamides, the geometry around the sulfur atom is typically tetrahedral. A key conformational feature is the torsion angle around the S-N bond (C-S-N-C), which dictates the relative orientation of the aromatic ring and the N-alkyl substituent.

Crucially, this analysis would elucidate the network of intermolecular interactions that govern the crystal packing. The presence of both a hydrogen bond donor (N-H from the sulfonamide) and a hydrogen bond acceptor (the two sulfonyl oxygens) allows for the formation of common sulfonamide motifs like chains or dimers. mdpi.comresearchgate.net The additional presence of the hydroxypropyl group, containing both a strong hydrogen bond donor (O-H) and an acceptor (the oxygen atom), would likely lead to a more complex and robust three-dimensional hydrogen-bonding network, linking molecules into sheets or more intricate architectures. nih.gov These interactions are fundamental to the compound's solid-state properties.

Table of Compound Names

| Compound Name |

|---|

Computational Chemistry and Molecular Modeling Applied to 4 Ethoxy N 3 Hydroxypropyl Benzenesulfonamide

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity

No published studies were found that specifically detail the electronic structure and reactivity of 4-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide through quantum mechanical methods.

Prediction of Acid-Base Properties (pKa, pKb) and Ionization States

There is no available data from quantum mechanical predictions regarding the pKa, pKb, or ionization states of this compound.

Conformational Landscapes and Energy Minimization

A conformational analysis and energy minimization study for this compound has not been reported in the scientific literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

No molecular dynamics simulation studies have been published that investigate the dynamic behavior and the influence of solvents on this compound.

Molecular Docking and Scoring Methodologies for Target Interaction Prediction

There are no publicly available molecular docking studies that predict the interaction of this compound with any biological target.

Ligand-Protein Binding Mode Analysis for Specific Targets

Without molecular docking studies, there is no information on the potential binding modes of this compound with any specific protein targets.

Identification of Key Interacting Residues and Binding Site Characteristics

As no ligand-protein binding analyses have been conducted, there is no information on key interacting residues or the characteristics of potential binding sites for this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov For sulfonamide derivatives, including this compound, QSAR and QSPR studies are instrumental in predicting their therapeutic potential and behavior in biological systems. nih.gov

A QSAR study on a series of aromatic and heterocyclic sulfonamides as carbonic anhydrase inhibitors revealed that the polarizability of the molecule significantly influences its inhibitory action, particularly for membrane-bound enzymes. nih.gov For charged derivatives, enhancing polarizability can lead to selective inhibition. nih.gov Another study on benzenesulfonamide (B165840) derivatives as hepatitis B virus capsid assembly inhibitors developed robust 3D-QSAR models (CoMFA and CoMSIA) with high predictive ability, indicating that the steric and electrostatic fields of the molecules are crucial for their activity. researchgate.nettandfonline.com

QSPR studies on sulfonamides have successfully used topological and quantum chemical indices to predict physicochemical properties like thermal energy, heat capacity, and entropy. researchgate.net These models often employ multiple linear regression to establish a mathematical relationship between molecular descriptors and the property of interest. researchgate.net The insights gained from such models are valuable for optimizing the pharmacological profiles of sulfonamide compounds. nih.gov

The predictive power of QSAR/QSPR models allows for the virtual screening and design of novel sulfonamide derivatives with enhanced efficacy and desired properties. By understanding the key molecular features that govern activity and properties, medicinal chemists can rationally modify the structure of compounds like this compound to improve their therapeutic potential. nih.gov

| Descriptor Type | Specific Descriptor Example | Predicted Property/Activity | General Influence on Activity/Property |

|---|---|---|---|

| Electronic | Electrostatic Potential | β3-Adrenergic Receptor Agonist Activity | Higher electrostatic potential is favorable for activity. nih.gov |

| Topological | Randic' Index (¹X) | Thermal Energy (Eth) | Contributes to the prediction of thermal energy. researchgate.net |

| Physicochemical | Lipophilicity (logP) | β3-Adrenergic Receptor Agonist Activity | Higher lipophilicity is favorable for activity. nih.gov |

| Quantum Chemical | LUMO Energy (Elumo) | Heat Capacity (CV) and Entropy (S) | A significant predictor for thermodynamic properties. researchgate.net |

| 3D-QSAR Field | Steric and Electrostatic Fields (CoMFA) | HBV Capsid Assembly Inhibition | The spatial arrangement of bulky groups and charge distribution are critical for inhibitory action. researchgate.nettandfonline.com |

Cheminformatics and In Silico Target Fishing for Potential Biological Pathways

Cheminformatics and in silico target fishing are powerful computational strategies to identify the potential protein targets of a small molecule and elucidate its mechanism of action. icm.edu.pl For this compound, these approaches can predict its biological pathways and potential therapeutic applications by comparing its structural features to libraries of compounds with known biological activities.

In silico analyses of aromatic and aliphatic sulfonamide derivatives have predicted potential enzyme inhibition and antiprotozoal properties. royalsocietypublishing.org Molecular docking, a key component of target fishing, has confirmed the inhibitory potential of some sulfonamides against enzymes like trypanothione (B104310) reductase, suggesting their utility as lead compounds for developing drugs against protozoan infections. royalsocietypublishing.org The sulfonamide moiety is a well-established pharmacophore that can interact with various biological targets. nih.gov

Target fishing approaches can be broadly categorized as ligand-based and structure-based. Ligand-based methods, such as 2D similarity searching, compare the query molecule to databases of compounds with known targets. icm.edu.pl Structure-based methods involve docking the molecule into the binding sites of various protein structures to predict binding affinity.

For the broader class of sulfonamides, known targets include dihydropteroate (B1496061) synthase (DHPS) in bacteria, which is the basis for their antibacterial activity, and various isoforms of carbonic anhydrase, which are implicated in conditions like glaucoma and cancer. nih.govnih.gov Computational studies have been employed to evaluate the inhibitory potential of novel sulfonamide analogues against DHPS, with molecular docking revealing key interactions, such as hydrogen bonding and π-π stacking, within the enzyme's active site. nih.gov

The application of these in silico methods to this compound can help to generate hypotheses about its biological function, which can then be validated through experimental assays. This predictive capability accelerates the drug discovery process by prioritizing compounds and their potential targets for further investigation.

| Potential Protein Target | Therapeutic Area | Key Interactions Observed in Silico | Relevance to this compound |

|---|---|---|---|

| Carbonic Anhydrase Isoforms (e.g., CA II, CA IX) | Glaucoma, Cancer | Coordination with the active site zinc ion, hydrogen bonding with key amino acid residues. nih.gov | The sulfonamide group is a known zinc-binding function, suggesting potential interaction. |

| Dihydropteroate Synthase (DHPS) | Bacterial Infections | Hydrogen bonding, ionic interactions, and π-π stacking with active site residues. nih.gov | Could exhibit antibacterial properties if it effectively mimics the natural substrate (p-aminobenzoic acid). |

| Trypanothione Reductase (TR) | Protozoan Infections (e.g., Trypanosomiasis) | Molecular docking studies indicate potential inhibitory binding. royalsocietypublishing.org | Suggests a potential application as an antiprotozoal agent. |

| p53, Caspase, and NF-κB | Cancer | Hydrogen bonding and hydrophobic interactions with key residues in the protein binding pockets. nih.gov | Could potentially modulate pathways involved in cancer progression. |

| VEGFR-2 | Cancer (Angiogenesis Inhibition) | Pharmacophoric features common to VEGFR-2 inhibitors. | The benzenesulfonamide scaffold is present in known VEGFR-2 inhibitors. |

Structure Activity Relationship Sar Studies and Molecular Design Principles for Benzenesulfonamide Based Scaffolds

Systematic Modification of the 4-ethoxy Group and its Influence on Molecular Recognition

The substitution pattern on the phenyl ring of the benzenesulfonamide (B165840) core is a key determinant of biological activity. youtube.com In the context of 4-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide, the 4-ethoxy group plays a significant role. Generally, substituents at the para-position of the benzene (B151609) ring can profoundly influence the compound's interaction with its target protein. nih.gov

Alterations to the alkoxy group at the C-4 position can modulate properties such as lipophilicity, electronic character, and steric bulk, which in turn affect binding affinity and selectivity. For instance, in a series of 1,4-bis(arylsulfonamido)benzene derivatives, the replacement of methoxy (B1213986) groups with methyl substituents resulted in a two-fold improvement in activity in certain contexts. nih.gov Conversely, introducing bulkier groups or additional substitutions can sometimes lead to a dramatic decrease in potency. nih.gov

Research on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives showed that moving the methoxy group from the 3-position to the 4-position on the benzyl (B1604629) ring led to a reduction in activity, highlighting the sensitivity of molecular recognition to subtle positional changes of such groups. acs.org While direct systematic studies on varying the length of the alkyl chain of the 4-alkoxy group (e.g., from methoxy to ethoxy, propoxy, etc.) for this specific compound are not extensively detailed in the provided literature, the general principles of SAR suggest that such modifications would fine-tune the hydrophobic and steric interactions within the binding pocket of a target enzyme. The ethoxy group in this compound likely engages in favorable hydrophobic interactions, and its size and conformation are critical for optimal fitting into the active site.

Investigation of the 3-hydroxypropyl Chain's Role in Modulating Biological Activity

The "tail approach" in drug design, which involves appending various chemical moieties to a core scaffold, is a widely used strategy to enhance interaction with the active site of a target enzyme. rsc.org In this compound, the N-(3-hydroxypropyl) chain serves as this "tail." This flexible chain can adopt multiple conformations, allowing it to access and interact with different regions of the binding pocket.

The hydroxyl group on the propyl chain is a key feature, capable of forming hydrogen bonds with amino acid residues in the target protein. These hydrogen bonds can significantly contribute to the binding affinity and selectivity of the compound. The length of the alkyl chain is also critical; a three-carbon (propyl) linker provides a certain degree of flexibility and spacing, allowing the terminal hydroxyl group to be positioned optimally for interaction.

Positional and Substituent Effects on the Benzenesulfonamide Core

The arrangement and nature of substituents on the benzenesulfonamide core are fundamental to its biological function. The sulfamoyl functionality (-SO2NH2) is a critical zinc-binding group in many inhibitors of metalloenzymes like carbonic anhydrases. rsc.org The relative position of other substituents to this group dictates the molecule's orientation within the binding site.

SAR studies have consistently shown that the para-position is often optimal for substitution on the benzene ring. youtube.comnih.gov For instance, moving the amino group in sulfanilamide (B372717) from the para-position to either the ortho- or meta-position results in a loss of antibacterial activity. youtube.com This highlights the stringent geometrical requirements for effective interaction with the target.

Table 1: Effect of Phenyl Ring Substitution on Biological Activity of Benzenesulfonamide Derivatives

| Substituent Position | Substituent Type | General Effect on Activity | Reference |

|---|---|---|---|

| Para | Amino (-NH2) | Essential for antibacterial activity in sulfanilamides. | youtube.com |

| Para | Electron-donating groups | Generally enhances activity against CA IX. | semanticscholar.org |

| Para | Bulky/Sterically large groups | Can enhance activity, but is target-dependent. | nih.govnih.gov |

| Meta | Various substituents | Generally less active than para-substituted analogs. | youtube.com |

| Ortho | Various substituents | Generally less active than para-substituted analogs. | youtube.com |

| Di- and Poly-substitution | Various | Often more advantageous for CA IX activity than monosubstitution. | semanticscholar.org |

Strategic Derivatization of the Sulfonamide Moiety for Enhanced Selectivity and Potency

The sulfonamide group (-SO2NH-) is a versatile functional group that is central to the activity of many drugs. ajchem-b.comajchem-b.comresearchgate.net Strategic modifications of this moiety can lead to significant improvements in potency and selectivity. One common strategy is the N1-substitution, where a hydrogen atom of the sulfonamide nitrogen is replaced with various substituents.

In the case of antibacterial sulfonamides, heterocyclic substituents on the N1-position often lead to highly potent derivatives. youtube.com This is because the nature of the N1-substituent can influence the pKa of the sulfonamide, which is crucial for its mechanism of action. Furthermore, these substituents can form additional interactions with the target enzyme, thereby enhancing binding affinity.

Another approach is the incorporation of the sulfonamide group into more complex heterocyclic systems. For example, replacing a methylindole with a benzenesulfonamide group and then cyclizing it to a benzothiadiazine ring has been a successful strategy in the development of HIV-1 capsid inhibitors. nih.gov The sulfonamide moiety can also be used as a directing group for late-stage C-H functionalization, allowing for the rapid synthesis of diverse analogs for SAR studies. acs.org Such derivatizations can introduce new interaction points, alter the physicochemical properties of the molecule, and ultimately lead to compounds with enhanced selectivity for specific enzyme isoforms and improved potency. tandfonline.com

Pharmacophore Development and Lead Optimization Strategies for Novel Benzenesulfonamide Derivatives

The development of novel drugs based on the benzenesulfonamide scaffold often begins with the identification of a "hit" compound, which is then optimized through a process of rational drug design. nih.govnih.gov This process involves creating a pharmacophore model, which defines the essential structural features required for biological activity. mdpi.comnih.gov For benzenesulfonamide-based inhibitors, a typical pharmacophore might include the zinc-binding sulfonamide group, an aromatic ring for hydrophobic interactions, and specific hydrogen bond donors and acceptors. researchgate.net

Quantitative structure-activity relationship (QSAR) studies are frequently employed to build predictive models that correlate the structural properties of compounds with their biological activities. researchgate.netchemijournal.comtandfonline.com These models help in prioritizing which analogs to synthesize and test, thereby streamlining the drug discovery process.

Lead optimization involves a multiparameter campaign aimed at improving not only the potency of a compound but also its pharmacokinetic properties, such as metabolic stability and oral bioavailability. rsc.orgnih.gov This can involve strategies like bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, or scaffold hopping, where the core structure of the molecule is changed while retaining key interaction points. nih.govmdpi.com For example, in the optimization of a benzenesulfonamide series for antileishmanial agents, researchers explored a variety of substituents on the aromatic ring to balance potency and pharmacokinetic properties. rsc.orgusp.br Through such iterative cycles of design, synthesis, and testing, initial hit compounds can be developed into potent and selective clinical candidates. mdpi.comacs.org

Mechanistic Insights into the Molecular Interactions of 4 Ethoxy N 3 Hydroxypropyl Benzenesulfonamide with Biological Targets

Enzyme Inhibition Kinetics and Mechanistic Elucidation

The benzenesulfonamide (B165840) scaffold is a cornerstone in the design of various enzyme inhibitors. The specific substitutions on 4-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide—an ethoxy group at the 4-position and an N-(3-hydroxypropyl) group on the sulfonamide nitrogen—are expected to modulate its potency and selectivity for different enzymes.

Interaction with Carbonic Anhydrase Isoforms (e.g., hCA IX, hCA XII)

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. The primary mechanism of inhibition involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.

The deprotonated sulfonamide nitrogen of this compound would likely act as a zinc-binding group, displacing a water molecule or hydroxide ion from the catalytic center. The ethoxy and N-(3-hydroxypropyl) tails would then extend into the active site cavity, forming various non-covalent interactions with surrounding amino acid residues. These interactions, including hydrogen bonds and van der Waals forces, are crucial for determining the inhibitor's affinity and isoform selectivity. For instance, tumor-associated isoforms like hCA IX and XII are often targeted by inhibitors with tails that can interact with unique residues at the rim of their active sites, potentially leading to selective inhibition. Studies on related benzenesulfonamides have shown that such tail modifications can result in low nanomolar to subnanomolar inhibition constants against these cancer-related isoforms nih.gov.

Table 1: Postulated Interactions of this compound with Carbonic Anhydrase Active Site

| Moiety of Inhibitor | Interacting Component of Enzyme | Type of Interaction |

| Sulfonamide Group (-SO₂NH₂) | Catalytic Zn²⁺ ion | Coordination Bond |

| Ethoxy Group (-OCH₂CH₃) | Hydrophobic pocket residues | Van der Waals Forces |

| 3-Hydroxypropyl Group (-CH₂CH₂CH₂OH) | Hydrophilic/hydrophobic residues | Hydrogen Bonding, Van der Waals Forces |

Glyoxalase I Inhibition Mechanism

The glyoxalase system, with glyoxalase I (Glo1) as a key enzyme, is vital for detoxifying cytotoxic methylglyoxal. Inhibition of Glo1 is a therapeutic strategy, particularly in cancer, where its overexpression is common nih.gov. While specific data on this compound is unavailable, benzenesulfonamide derivatives have been explored as Glo1 inhibitors nih.gov. The mechanism likely involves the sulfonamide moiety interacting with the metal cofactor (typically zinc or nickel) in the Glo1 active site. The ethoxy and hydroxypropyl side chains would further stabilize the enzyme-inhibitor complex through interactions with adjacent amino acid residues, potentially conferring a competitive or mixed-type inhibition pattern.

Inhibition of Lipoxygenase Enzymes (e.g., 12-Lipoxygenase)

Lipoxygenases (LOXs) are iron-containing enzymes involved in the biosynthesis of inflammatory mediators. Inhibition of 12-lipoxygenase (12-LOX) is of interest for conditions like diabetes and cancer nih.gov. Benzenesulfonamide derivatives have been identified as potent and selective 12-LOX inhibitors nih.gov. The proposed mechanism involves the benzenesulfonamide moiety interacting with the catalytic iron atom or with key amino acid residues in the active site. The lipophilic ethoxy group and the flexible hydroxypropyl tail of this compound could enhance binding to the hydrophobic substrate-binding pocket of the enzyme.

Ligand-Receptor Binding Dynamics and Conformational Changes

The binding of a flexible ligand like this compound to a biological target is a dynamic process. The initial interaction is likely driven by long-range electrostatic forces, followed by conformational adjustments of both the ligand and the receptor to achieve an optimal fit. The ethoxy and hydroxypropyl chains can adopt multiple conformations, allowing the molecule to adapt to the specific topology of the binding site. This conformational flexibility can be crucial for achieving high affinity and selectivity. Upon binding, the ligand may induce conformational changes in the receptor, which can either stabilize an inactive state of the enzyme or allosterically modulate its activity.

Investigation of Downstream Molecular Pathway Modulation (at a cellular or biochemical level)

The inhibition of the aforementioned enzymes by this compound would be expected to modulate various downstream molecular pathways.

Carbonic Anhydrase Inhibition: In a cancer context, inhibition of hCA IX and XII would disrupt pH regulation in the tumor microenvironment, leading to increased intracellular acidosis and potentially inducing apoptosis.

Glyoxalase I Inhibition: Inhibition of Glo1 would lead to an accumulation of cytotoxic methylglyoxal, inducing cellular stress and apoptosis, particularly in cancer cells with high glycolytic rates.

Glycosidase Inhibition: By inhibiting α-glucosidase and α-amylase, the compound would delay carbohydrate digestion and glucose absorption, thereby lowering postprandial blood glucose levels.

Lipoxygenase Inhibition: Inhibition of 12-LOX would reduce the production of pro-inflammatory eicosanoids, thereby exerting anti-inflammatory effects.

Further cellular and biochemical studies are necessary to fully elucidate the downstream consequences of these enzyme inhibitions by this compound.

Emerging Research Directions and Unexplored Frontiers in Benzenesulfonamide Chemistry

Development of Novel Synthetic Methodologies for Complex Sulfonamide-Containing Systems

Traditional methods for synthesizing sulfonamides, often relying on the reaction of sulfonyl chlorides with amines, are being supplemented and, in some cases, replaced by more efficient, sustainable, and versatile strategies. frontiersrj.comrsc.org These modern techniques are crucial for accessing structurally complex molecules and enabling late-stage functionalization, a key process in drug discovery. acs.orgnih.gov

Late-Stage Functionalization: A significant advancement is the ability to modify complex molecules containing a sulfonamide group in the later stages of a synthetic sequence. acs.org This allows for the rapid generation of analogues from a common intermediate. acs.org One such strategy involves the photocatalytic conversion of sulfonamides into sulfonyl radical intermediates. ox.ac.uknih.govacs.orgnih.gov These radicals can then participate in a variety of bond-forming reactions, such as the hydrosulfonylation of alkenes, to create diverse molecular architectures. acs.org Another approach utilizes diazotization to convert primary sulfonamides into various derivatives, including sulfonyl chlorides and sulfonates, without the need for pre-functionalization. acs.org

C-H Functionalization: Direct C-H bond functionalization has emerged as a powerful tool for streamlining synthesis. acs.orgresearchgate.net By using the sulfonamide group as a directing group, researchers can achieve site-selective reactions at otherwise unreactive C-H bonds. researchgate.netrsc.org This has been demonstrated in various transformations, including olefination, arylation, and alkylation, allowing for the diversification of drug candidates like celecoxib. acs.org Metal-free systems are also being developed for the C-H functionalization of aliphatic sulfonamides. nih.gov

Photoredox and Electrocatalysis: Light- and electricity-driven reactions are offering milder and more sustainable alternatives to traditional methods. Photoredox catalysis, often metal-free, enables the synthesis of sulfonamides from aryl radical precursors and sulfur dioxide sources at room temperature. acs.orgrsc.org This approach has been used for the three-component assembly of primary aryl sulfonamides and can be applied to late-stage drug sulfonamidation. nih.gov Recent developments include the use of photoredox catalysis for the direct conversion of alcohols and alkyl bromides into alkyl sulfinates, which are key precursors for sulfonamides. domainex.co.uk

Flow Chemistry: Continuous flow synthesis provides enhanced safety, scalability, and efficiency for sulfonamide production. acs.orgrsc.org Flow reactors allow for precise control over reaction parameters, which is particularly beneficial for highly exothermic reactions like the formation of sulfonyl chlorides. rsc.org Fully automated flow-through systems have been developed for the preparation of secondary sulfonamide libraries, demonstrating the power of this technology in drug discovery. acs.org These systems can incorporate automated column regeneration, making the process highly efficient. acs.org

| Synthetic Methodology | Key Features | Advantages |

| Late-Stage Functionalization | Modification of complex molecules at late synthetic steps. acs.org | Rapid generation of analogues, diversification of drug candidates. acs.org |

| C-H Functionalization | Direct, site-selective reaction at C-H bonds. researchgate.netrsc.org | Atom and step economy, access to novel derivatives. rsc.org |

| Photoredox Catalysis | Use of light to drive chemical reactions. acs.orgrsc.org | Mild reaction conditions, high functional group tolerance, sustainability. nih.govdomainex.co.uk |

| Flow Chemistry | Reactions performed in continuous-flow reactors. acs.orgresearchgate.net | Improved safety, scalability, and process control. rsc.orggoogle.com |

Integration of Artificial Intelligence and Machine Learning in Sulfonamide Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design and optimization of sulfonamide-based compounds. These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the discovery of new drug candidates and materials.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prominent examples of ML in this field. researchgate.netnih.govresearchgate.net These models establish mathematical relationships between the chemical structure of sulfonamides and their biological activity or physical properties. researchgate.net By using quantum chemical descriptors, researchers can build predictive models for properties like toxicity (LD50). researchgate.net Such models have shown good predictive power, aiding in the early-stage assessment of drug candidates. researchgate.net

ML algorithms are also being used to predict the efficacy of sulfonamide compounds in cancer therapy by analyzing their molecular structures. nih.gov By identifying key structural attributes and physicochemical properties, these models can guide the design of new compounds with potentially enhanced efficacy. nih.gov While large language models (LLMs) have been explored for predicting antimicrobial activity and toxicity, simpler models like recurrent neural networks (RNN) and support vector machines (SVM) have so far shown better performance for these specific tasks. rsc.org

| AI/ML Application | Description | Impact on Sulfonamide Research |

| QSAR/QSPR Modeling | Establishes correlations between chemical structure and activity/properties. researchgate.netresearchgate.net | Prediction of toxicity and biological activity, optimization of lead compounds. researchgate.netnih.gov |

| Predictive Analytics | Utilizes algorithms to forecast the efficacy of compounds. nih.gov | Accelerates the identification of promising drug candidates for specific diseases. |

| De Novo Design | Generates novel molecular structures with desired properties. | Exploration of new chemical space for sulfonamide derivatives. |

Exploration of New Biological Targets and Mechanistic Paradigms beyond Current Focus

While sulfonamides are famously known for their antibacterial properties and as inhibitors of carbonic anhydrase, current research is unveiling a much broader spectrum of biological targets and mechanisms of action.

Protein-Protein Interactions (PPIs): Targeting PPIs is a challenging but increasingly important area of drug discovery. nih.govnih.gov Sulfonamides are being developed as modulators of these interactions. For instance, irreversible inhibitors of the human double minute 2 (HDM2)/p53 PPI have been designed using a reactive N-acyl-N-alkyl sulfonamide (NASA) group as a warhead. nih.govresearchgate.net This approach has demonstrated prolonged activation of the p53 pathway, highlighting the potential of covalent sulfonamide inhibitors for PPIs. researchgate.net Kinetic Target-Guided Synthesis (TGS) using a "sulfo-click" reaction has also been employed to identify acylsulfonamides that can modulate the Bcl-XL/BH3 interaction, which is crucial for apoptosis. nih.gov

Novel Enzyme Inhibition: Researchers are exploring the potential of sulfonamides to inhibit a wider range of enzymes. By systematically deconstructing the protein interactions of sulfonamides and their analogues with model systems like FKBP12, a deeper understanding of the binding contributions of different parts of the sulfonamide moiety is being gained. acs.org This knowledge is crucial for designing selective inhibitors for new enzyme targets.

Other Therapeutic Areas: The versatility of the sulfonamide scaffold is being leveraged in the development of treatments for a variety of diseases. Novel sulfonamide derivatives are being designed and synthesized as potent anticancer agents that target vascular endothelial growth factor receptor 2 (VEGFR-2). acs.org

Advanced Material Science Applications of Sulfonamide Derivatives

Beyond the realm of medicine, sulfonamide derivatives are finding novel applications in material science due to their unique chemical and physical properties.

Smart Materials: Sulfonamide-functionalized polymers are being developed as "smart" materials that can respond to external stimuli such as pH. patsnap.comrsc.org Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is being used to create well-defined polymer architectures containing primary benzene (B151609) sulfonamide groups. rsc.org These polymers have potential applications in drug delivery and as functional vectors for biomedical purposes. rsc.org Gel polymer electrolytes based on sulfonamide functional polymer nanoparticles are also being investigated for use in sodium metal batteries. rsc.orgresearchgate.net

Biosensors: The strong binding affinity of sulfonamides for certain biological targets, such as carbonic anhydrase, is being exploited in the development of biosensors. acs.org A fluorescein-derivatized arylsulfonamide probe has been designed for the detection of nanomolar concentrations of zinc ions in conjunction with human carbonic anhydrase II. acs.org Additionally, optical biosensors based on hydrogel microparticles functionalized with sulfonamides are being developed for the detection of sulfonamide antibiotics in environmental samples. acs.orgnih.gov Sulfonamides are also being investigated as optical chemosensors for various ionic species due to their ability to produce a detectable optical signal upon binding. nih.govtandfonline.com

Catalysis: Chiral sulfonamide derivatives have proven to be effective organocatalysts in asymmetric synthesis. nih.govresearchgate.netgoogle.com Proline sulfonamides, for example, have been used to catalyze a range of enantioselective C-C bond-forming reactions, including aldol (B89426) and Mannich reactions. nih.gov The development of bifunctional sulfonamides as hydrogen-bonding catalysts has further expanded their utility in asymmetric organocatalysis. researchgate.net Squaramide-sulfonamide organocatalysts have also shown excellent catalytic activity in direct vinylogous aldol reactions. acs.org

| Application Area | Example | Functionality |

| Smart Materials | pH-responsive polymers rsc.org | Controlled drug release, targeted delivery systems. |

| Biosensors | Carbonic anhydrase-based zinc sensor acs.org | Detection of metal ions and environmental contaminants. acs.orgnih.gov |

| Catalysis | Chiral proline sulfonamides nih.gov | Asymmetric synthesis of complex organic molecules. google.comacs.org |

Synergistic Approaches Combining Computational and Experimental Methodologies for Rational Design

The rational design of novel sulfonamides is increasingly reliant on a synergistic approach that combines computational modeling with experimental validation. This integrated strategy allows for a more efficient and targeted exploration of the vast chemical space of sulfonamide derivatives.

Computational methods, such as docking studies and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, are used to design and screen virtual libraries of sulfonamide compounds. acs.org For example, in the design of novel VEGFR-2 inhibitors, docking studies can demonstrate favorable binding interactions, while ADMET predictions can suggest acceptable drug-likeness and safety profiles before synthesis is even attempted. acs.org

The insights gained from computational analysis guide the experimental synthesis and evaluation of the most promising candidates. This iterative cycle of design, synthesis, and testing allows for the rapid optimization of lead compounds. The combination of QSAR modeling with experimental toxicity assays provides a powerful tool for developing safer and more effective sulfonamide-based drugs. researchgate.net This synergy between computational and experimental approaches is crucial for accelerating the pace of discovery and innovation in benzenesulfonamide (B165840) chemistry.

Q & A

Q. What are the optimal synthetic routes for 4-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide, and how do reaction conditions influence yield?

The synthesis of this compound typically involves sulfonylation of 4-ethoxybenzenesulfonyl chloride with 3-hydroxypropylamine. A borane-dimethyl sulfide complex in tetrahydrofuran (THF) under reflux has been used for analogous sulfonamide reductions, achieving ~66% yield after recrystallization . Critical parameters include stoichiometric control of the amine, temperature (reflux conditions), and purification via aqueous ethanol. Competing side reactions, such as over-sulfonylation or hydrolysis, must be mitigated by inert atmosphere use and controlled reagent addition.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Key techniques include:

- NMR : Look for the ethoxy group (δ ~1.3–1.4 ppm for CH3, δ ~4.0–4.2 ppm for OCH2), hydroxypropyl protons (δ ~1.8–2.8 ppm for CH2, δ ~3.6–3.7 ppm for OH), and sulfonamide NH (δ ~6.8 ppm) .

- IR : Confirm sulfonamide S=O stretches (~1336 cm⁻¹ and ~1160 cm⁻¹) and hydroxypropyl O-H (~3244 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion ([M+H]⁺ expected at m/z ~300–310).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments for this sulfonamide, and what software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and hydrogen-bonding networks. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . For ambiguous cases, compare experimental data with density functional theory (DFT)-optimized structures to validate bond lengths and angles.

Q. What strategies can address contradictions in bioactivity data across studies, such as variable IC50 values in enzyme inhibition assays?

Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength) or compound purity. To resolve this:

- Reproduce assays using standardized protocols (e.g., PubChem’s bioassay guidelines).

- Validate purity via HPLC (≥98% by area) and quantify residual solvents .

- Compare results with structurally similar compounds (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) to identify substituent-specific trends .

Q. How does the hydroxypropyl group influence the compound’s solubility and membrane permeability in pharmacological studies?

The 3-hydroxypropyl moiety enhances aqueous solubility via hydrogen bonding, as observed in analogs like silodosin (logP ~2.5 vs. ~3.8 for non-hydroxylated derivatives) . However, this group may reduce blood-brain barrier penetration due to increased polarity. Computational tools like SwissADME can predict permeability and guide structural modifications .

Methodological Insights

Q. What experimental approaches are recommended for studying the compound’s interaction with macromolecular targets (e.g., enzymes, receptors)?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) in real-time.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH).

- Crystallographic Fragment Screening : Identify binding pockets using fragment libraries, as demonstrated for FAD-dependent oxidoreductases .

Q. How can researchers optimize chromatographic separation of this compound from reaction byproducts?

Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). For GC analysis, biscyanopropyl-phenyl polysiloxane columns resolve geometric isomers of related sulfonamides .

Key Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.